molecular formula C12H7BrClNO2 B6315971 2-Chloro-5-(4'-bromophenyl)nicotinic acid CAS No. 1895677-06-1

2-Chloro-5-(4'-bromophenyl)nicotinic acid

Cat. No.: B6315971
CAS No.: 1895677-06-1
M. Wt: 312.54 g/mol
InChI Key: TWHFNNFDPIYIPT-UHFFFAOYSA-N
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Description

2-Chloro-5-(4’-bromophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the 2-position and a bromophenyl group at the 5-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4’-bromophenyl)nicotinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a halogenated nicotinic acid derivative is coupled with a bromophenyl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of 2-Chloro-5-(4’-bromophenyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4’-bromophenyl)nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and bromo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-5-(4’-bromophenyl)nicotinic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4’-bromophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

2-Chloro-5-(4’-bromophenyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

These compounds share similar structural features but differ in the position and type of substituents on the nicotinic acid ring. The unique combination of chloro and bromophenyl groups in 2-Chloro-5-(4’-bromophenyl)nicotinic acid may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(4-bromophenyl)-2-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO2/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHFNNFDPIYIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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